molecular formula C18H21NO2S B3926375 N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide

N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide

Cat. No. B3926375
M. Wt: 315.4 g/mol
InChI Key: CBKILJJDEYNWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a member of the amphetamine class of drugs and has been found to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons, where it accumulates and causes oxidative stress, leading to neuronal death.
Biochemical and Physiological Effects:
This compound has been found to cause a depletion of dopamine in the brain, leading to the development of Parkinson's disease-like symptoms. This compound has also been found to cause oxidative stress and inflammation in the brain, leading to neuronal death and neurodegeneration.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide has been widely used in animal models to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions. However, this compound has limitations as a model of Parkinson's disease, as it does not fully replicate the complex pathophysiology of the disease.

Future Directions

Future research on N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide should focus on developing more accurate animal models of Parkinson's disease, as well as investigating the potential therapeutic applications of this compound in other neurological disorders. Additionally, research should focus on identifying the mechanisms underlying the selective uptake of MPP+ by dopaminergic neurons, as well as developing interventions to prevent or reverse the neurodegenerative effects of this compound.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease, a progressive neurodegenerative disorder that affects millions of people worldwide. This compound has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14(22-17-6-4-3-5-7-17)18(20)19-13-12-15-8-10-16(21-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKILJJDEYNWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)OC)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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